N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an oxolan-2-yl (tetrahydrofuran) ring. The oxadiazole moiety is linked to a piperidine-4-carboxamide group, which is further modified by a thiophene-2-sulfonyl substituent at the piperidine nitrogen. The oxolane substituent may enhance solubility compared to aromatic groups, while the thiophene sulfonyl group could contribute to electronic or steric interactions with biological targets.
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c21-14(17-16-19-18-15(25-16)12-3-1-9-24-12)11-5-7-20(8-6-11)27(22,23)13-4-2-10-26-13/h2,4,10-12H,1,3,5-9H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYRDYSXBHJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Oxadiazole Ring : Known for various pharmacological properties.
- Piperidine Moiety : Associated with diverse biological activities.
- Thiophene Sulfonyl Group : Enhances the compound's reactivity and biological profile.
The primary target of this compound appears to be aldose reductase , an enzyme involved in the polyol pathway that converts glucose into sorbitol. This interaction suggests potential implications for glucose metabolism, particularly in diabetic conditions. The nitro group present in similar derivatives has been noted for participating in redox reactions, which may also contribute to the biological activity of this compound.
Antimicrobial Activity
Research indicates that compounds with similar oxadiazole and piperidine structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents .
Enzyme Inhibition
Studies have demonstrated that derivatives of oxadiazole can serve as potent inhibitors of enzymes such as acetylcholinesterase and urease. For instance, certain synthesized compounds displayed strong inhibitory activity against urease with IC50 values indicating significant efficacy . This inhibition could have therapeutic implications in conditions like peptic ulcers and other urease-related disorders.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of oxadiazole derivatives:
Case Studies
- Antibacterial Screening : A study evaluated several synthesized oxadiazole derivatives against multiple bacterial strains. The results showed that certain compounds exhibited strong inhibitory effects on Bacillus subtilis with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index .
- Enzyme Inhibition Analysis : Another study focused on the inhibition of urease by synthesized oxadiazole derivatives. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM, demonstrating their potential as therapeutic agents against urease-related diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of thiophene and piperidine enhances the biological activity of the compound. Studies have shown that derivatives similar to N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The oxadiazole ring is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication in cancer cells. Ongoing research aims to elucidate the precise mechanisms involved and optimize the compound for enhanced therapeutic efficacy.
Agricultural Science
Pesticidal Applications
Given the increasing resistance of pests to conventional pesticides, this compound presents a promising alternative as a botanical pesticide. Its structural components are believed to exhibit insecticidal properties by interfering with the nervous systems of various pest species. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while posing minimal risk to non-target organisms .
Biocontrol Agents
This compound has potential applications in biocontrol strategies against agricultural pathogens. Its bioactive properties can be harnessed to develop eco-friendly solutions for managing plant diseases caused by fungi and bacteria. Research into its efficacy against pathogens such as Botrytis cinerea has shown promising results, suggesting that it could serve as a key component in integrated pest management programs .
Materials Science
Polymeric Composites
The unique chemical structure of this compound allows it to be incorporated into polymeric materials to enhance their properties. Studies have explored its use as a functional additive in polymers to improve thermal stability and mechanical strength. Such composites could find applications in various industries, including packaging and construction .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anticancer therapies | Induces apoptosis in cancer cells | |
| Agricultural Science | Botanical pesticides | Reduces pest populations with minimal environmental impact |
| Biocontrol agents | Eco-friendly solutions for plant disease management | |
| Materials Science | Polymeric composites | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s 1,3,4-oxadiazole core is shared with analogs, but substituent variations critically influence properties:
Key Observations :
- Oxadiazole Substituents: The target’s oxolan-2-yl group is less aromatic than the chlorothiophene () or phenoxyphenyl () substituents. This likely reduces lipophilicity (theoretical logP ~2.1 vs. ~3.5 for chlorothiophene analogs), enhancing aqueous solubility .
Pharmacokinetic and Bioactivity Trends
- Metabolic Stability: Oxolane’s saturated ring may resist oxidative metabolism better than chlorothiophene or phenoxyphenyl groups, which are prone to cytochrome P450-mediated degradation .
- However, the target’s piperidine-linked sulfonyl group could favor interactions with polar residues in enzyme active sites, while benzamide-linked analogs () might exhibit broader π-π stacking with aromatic pockets .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and sulfonamide groups. Key signals:
- Thiophene sulfonyl: δ ~7.5–8.0 ppm (aromatic protons).
- Piperidine: δ ~2.5–3.5 ppm (N-CH₂) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out byproducts .
Advanced Techniques : - X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) and confirm hydrogen bonding with targets .
How does the oxolan-2-yl substituent influence the compound’s pharmacokinetic properties?
Advanced Research Focus
The tetrahydrofuran (oxolan) ring enhances:
- Solubility : Polar oxygen atoms improve aqueous solubility, critical for in vivo bioavailability .
- Metabolic Stability : Resistance to CYP450 oxidation compared to linear alkyl chains. Validate via microsomal stability assays (e.g., human liver microsomes) .
- Conformational Rigidity : Restricts rotational freedom, optimizing target binding (e.g., enzyme active sites). Use molecular docking (AutoDock Vina) to compare binding poses with/without the oxolan group .
What strategies are effective for optimizing the compound’s selectivity against off-target kinases or proteases?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modify substituents on the oxadiazole or piperidine rings. For example:
- Replace thiophene sulfonyl with phenyl sulfonyl to reduce kinase inhibition .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole to enhance protease selectivity .
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits .
- Covalent Docking Simulations : Predict binding modes with cysteine-rich targets (e.g., cathepsins) .
How can researchers assess the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in buffers (pH 2.0–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
What computational models are suitable for predicting this compound’s ADMET properties?
Q. Advanced Research Focus
- In Silico Tools :
- SwissADME : Predict logP, bioavailability, and P-glycoprotein substrate likelihood .
- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .
- MD Simulations : Simulate blood-brain barrier permeability (e.g., GROMACS with lipid bilayer models) .
How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?
Q. Advanced Research Focus
- Solvent Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. hexane) and compare XRD patterns to identify polymorphic forms .
- Co-solvent Systems : Use water-ethanol or water-PEG mixtures to enhance apparent solubility. Measure via shake-flask method with UV detection .
What methodologies are recommended for studying this compound’s interaction with serum albumin or other plasma proteins?
Q. Advanced Research Focus
- Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) at increasing compound concentrations .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) using immobilized BSA chips .
- Circular Dichroism (CD) : Assess conformational changes in albumin’s secondary structure .
How can researchers design analogs to overcome resistance mechanisms observed in target enzymes?
Q. Advanced Research Focus
- Resistant Mutant Models : Generate mutant enzymes (e.g., via site-directed mutagenesis) and screen analogs for retained activity .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked substituents) to bypass efflux pumps .
- Fragment-Based Drug Design : Optimize fragments (e.g., oxadiazole core) using X-ray crystallography of enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
